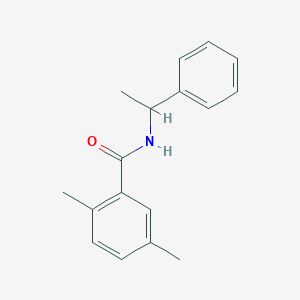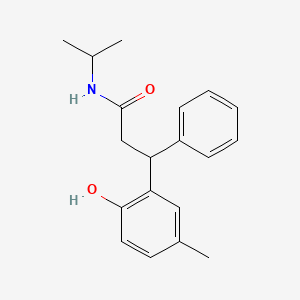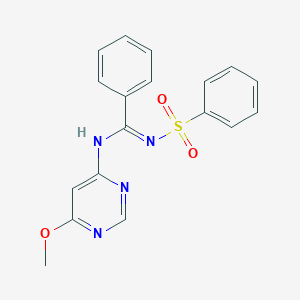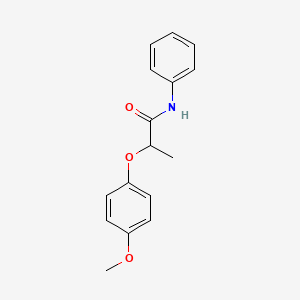![molecular formula C22H24N4OS B4109036 2-(Ethylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B4109036.png)
2-(Ethylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone
Overview
Description
2-(Ethylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring, a phenyl group, and a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include ethylthiol, acetyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperazine ring or the phenylphthalazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .
Scientific Research Applications
2-(Ethylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Ethylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone include other piperazine derivatives and phenylphthalazine compounds. Examples include:
- 1-{4-[(methylthio)acetyl]-1-piperazinyl}-4-phenylphthalazine
- 1-{4-[(propylthio)acetyl]-1-piperazinyl}-4-phenylphthalazine .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-ethylsulfanyl-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-2-28-16-20(27)25-12-14-26(15-13-25)22-19-11-7-6-10-18(19)21(23-24-22)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMUWLRNXKDUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)N1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,6-dimethyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4108975.png)
![3-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4108994.png)
![ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(2-furylmethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B4109000.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide](/img/structure/B4109002.png)
![3-bromo-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4109012.png)
![methyl 2-[6-bromo-3-(4-morpholinylcarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]-2-methylpropanoate](/img/structure/B4109029.png)

![4-methyl-2-[2-nitro-5-(4-{[3-(propan-2-yloxy)phenyl]carbonyl}piperazin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B4109043.png)

![N-(2,4-dimethoxyphenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide](/img/structure/B4109052.png)

![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-2-ylpropanamide](/img/structure/B4109068.png)
![1-[2-(4-Methoxyphenoxy)propanoyl]piperidine-4-carboxamide](/img/structure/B4109071.png)
